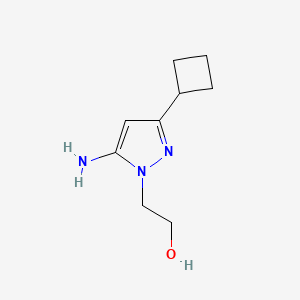
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol
概要
説明
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the amino and ethan-1-ol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclobutanone with hydrazine hydrate can form the cyclobutyl hydrazone intermediate, which can then undergo cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols .
科学的研究の応用
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
1,3-diaza-2,4-cyclopentadienes: These compounds share structural similarities with pyrazoles and exhibit similar reactivity.
Other pyrazole derivatives: Compounds like 2-(5-methyl-1H-pyrazol-1-yl)ethan-1-ol have similar structures but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the aminoethanol moiety can influence its reactivity and interactions with biological targets .
特性
IUPAC Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-9-6-8(7-2-1-3-7)11-12(9)4-5-13/h6-7,13H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCDDEYMRJBHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


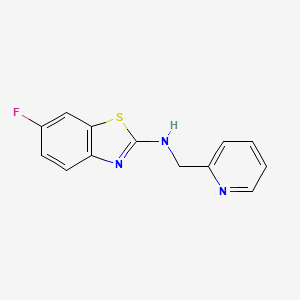
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
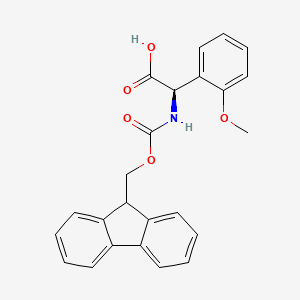
amine hydrochloride](/img/structure/B1437997.png)
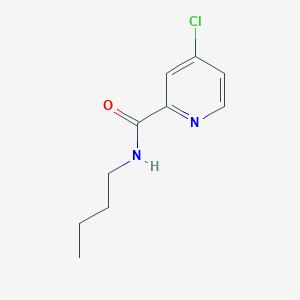
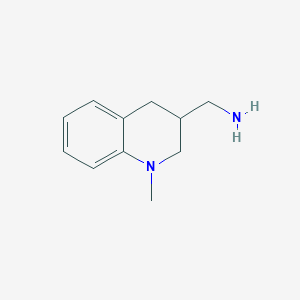
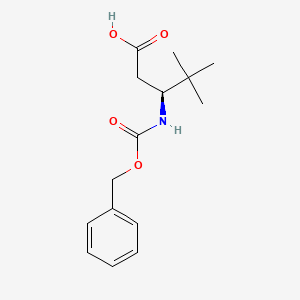
![4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1438005.png)

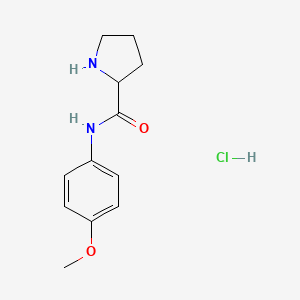
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)
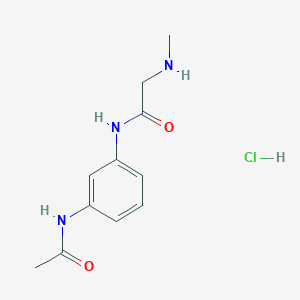
![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

